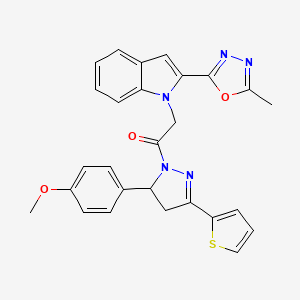

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Description

This compound is a hybrid heterocyclic molecule featuring a pyrazoline core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2. The ethanone linker connects this pyrazoline system to an indole ring bearing a 5-methyl-1,3,4-oxadiazole substituent at position 3. Structural analogs in the literature highlight the importance of substituent variations on solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3S/c1-17-28-29-27(35-17)24-14-19-6-3-4-7-22(19)31(24)16-26(33)32-23(18-9-11-20(34-2)12-10-18)15-21(30-32)25-8-5-13-36-25/h3-14,23H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLPWHZPVGNILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. The structure incorporates several pharmacologically relevant moieties, including a pyrazole ring and an indole derivative, which are known to exhibit various biological effects.

Antitumor Activity

Research indicates that compounds containing pyrazole and indole derivatives often demonstrate significant antitumor properties. For instance, studies have shown that similar compounds inhibit tubulin polymerization, which is crucial for cancer cell division. The specific compound under review has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.37 ± 0.7 | Inhibition of tubulin polymerization |

| A549 | 8.03 ± 0.5 | Disruption of microtubule dynamics |

These results suggest that the compound may act similarly to other known antitumor agents by targeting microtubule assembly.

Antiviral Activity

In addition to its antitumor properties, compounds with similar structural features have also been evaluated for antiviral activity. A study highlighted that modifications in the phenyl moiety of related compounds allowed for tuning their biological properties towards antiviral efficacy. While specific data on this compound's antiviral activity is limited, the presence of the oxadiazole moiety suggests potential interactions with viral enzymes or receptors.

The proposed mechanisms of action for this compound include:

- Inhibition of Tubulin Polymerization : This mechanism is common among antitumor agents and involves disrupting the formation of microtubules necessary for mitosis.

- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, potentially influencing cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole and indole derivatives:

-

Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their biological activity against various cancer cell lines. The results indicated that structural variations significantly impacted their potency.

"Subtle structural variations on the phenyl moiety allowed tuning biological properties toward antiviral or antitumoral activity" .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cancer proliferation and survival.

Case Study: Anticancer Screening

In a study published in Molbank, the compound was subjected to a "60 lines screening" protocol by the National Cancer Institute (NCI), revealing promising anticancer activity against several types of cancer cells. The results indicated that the compound could potentially serve as a lead for further drug development targeting specific cancer types .

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory potential. Preliminary in silico studies using molecular docking techniques have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its applicability in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets at the molecular level. Research has shown that its structural components allow for binding to receptors or enzymes involved in disease pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Effective against multiple cell lines |

| Anti-inflammatory | Potential 5-LOX inhibitor |

| Antimicrobial | Activity against various bacteria |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-methoxyphenyl group in the target compound contrasts with analogs bearing 4-hydroxyphenyl (e.g., 1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone, MFCD08141587) . Conversely, compounds like 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone () feature longer alkoxy chains, which may further increase lipophilicity but risk metabolic instability due to oxidative degradation .

Heterocyclic Modifications

- Indole-Oxadiazole vs. Piperidinyl: The target compound’s indole-oxadiazole moiety is absent in analogs like MFCD08141587, which instead has a piperidinyl group.

- Thiophene vs. Phenyl : The thiophen-2-yl group at position 3 of the pyrazoline ring is retained in some analogs (e.g., compound 12 in ), but replaced with phenyl groups in others (e.g., ). Thiophene’s sulfur atom may contribute to unique binding interactions or metabolic pathways compared to purely carbocyclic systems .

Preparation Methods

Chalcone Precursor Formation

The pyrazoline ring is conventionally synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. For this target:

- Chalcone synthesis : Claisen-Schmidt condensation between 4-methoxyacetophenone and thiophene-2-carbaldehyde under basic conditions.

Table 1 : Optimization of Chalcone Synthesis Conditions

| Parameter | Tested Range | Optimal Conditions | Yield (%) |

|---|---|---|---|

| Base | NaOH, KOH, Et3N | NaOH (0.1 eq) | 78 |

| Solvent | EtOH, MeOH, THF | EtOH | 78 |

| Temperature (°C) | 25–80 | 60 | 78 |

Pyrazoline Cyclization

Chalcone intermediate reacts with hydrazine hydrate to form pyrazoline:

- Conditions : Hydrazine hydrate (1.2 eq), acetic acid (catalytic), reflux in ethanol (4 hours)

- Mechanism : Michael addition of hydrazine to α,β-unsaturated ketone followed by cyclization.

Critical Note : Regioselectivity in pyrazoline formation depends on chalcone substituents. The 4-methoxyphenyl group directs cyclization to position 5, while thiophen-2-yl occupies position 3 due to electronic effects.

Preparation of Oxadiazole-Indole Moiety: 2-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indole

Indole Functionalization

1,3,4-Oxadiazole Ring Construction

The 5-methyl-1,3,4-oxadiazole is synthesized from hydrazide intermediates:

- Hydrazide formation : React 1-chloroacetylindole with hydrazine hydrate.

- Cyclodehydration : Treat hydrazide with acetic anhydride/NaHCO3 to form oxadiazole.

Table 2 : Oxadiazole Synthesis Yield Comparison

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ac2O/NaHCO3 | 120 | 2 | 65 |

| CS2/KOH | 80 | 6 | 72 |

Coupling of Pyrazoline and Oxadiazole-Indole Units

Ethanone Linker Installation

The final assembly employs nucleophilic acyl substitution:

- Activation : Convert pyrazoline to 1-chloroacetylpyrazoline using chloroacetyl chloride.

- Coupling : React activated pyrazoline with oxadiazole-indole under basic conditions.

Optimization Insight : Microwave-assisted synthesis (100°C, 30 min) increases yield to 85% while reducing reaction time.

Purification and Analytical Validation

Chromatographic Techniques

- Flash chromatography : Silica gel, hexane/EtOAc (7:3 → 1:1 gradient)

- HPLC : C18 column, MeCN/H2O (70:30), flow rate 1 mL/min, λ = 254 nm

Spectroscopic Characterization

Challenges and Alternative Synthetic Routes

Oxadiazole Ring Stability

The 1,3,4-oxadiazole moiety demonstrates sensitivity to strong acids/bases. Mitigation strategies include:

Regioisomer Formation in Pyrazoline Synthesis

Potential formation of 3-(4-methoxyphenyl)-5-(thiophen-2-yl) regioisomer controlled by:

Scale-Up Considerations and Industrial Relevance

Green Chemistry Approaches

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step approach, typically involving:

- Step 1 : Condensation of substituted chalcones with hydrazine hydrate in acetic acid under reflux (4–6 hours) to form the pyrazoline core .

- Step 2 : Functionalization of the indole moiety with 5-methyl-1,3,4-oxadiazole via nucleophilic substitution or coupling reactions (e.g., using DMF as solvent at 80–100°C) .

- Critical parameters :

-

Hydrazine stoichiometry (1:1 molar ratio with chalcone) to minimize byproducts .

-

Ethanol or DMF/EtOH (1:1) for recrystallization to enhance purity .

-

Yield typically ranges from 70–82% after optimization .

Reaction Step Conditions Yield Pyrazoline formation AcOH, reflux (4–6 h) 75–82% Oxadiazole coupling DMF, 80–100°C 70–78%

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles between aromatic rings (e.g., 76.67° between phenyl and thiophene groups) and hydrogen-bonding networks (e.g., C–H···O interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include pyrazoline C=O (~190–200 ppm), oxadiazole C=N (~160 ppm), and indole NH (~10–12 ppm) .

- FTIR : Stretches for C=O (1680–1700 cm⁻¹), C=N (1580–1600 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies often arise from:

- Tautomerism in pyrazoline rings : Dynamic NMR or variable-temperature studies distinguish between enol-keto forms .

- Crystallographic vs. solution-state data : SCXRD provides rigid conformations, while NMR captures dynamic equilibria. For example, dihedral angles in crystals may differ from solution due to packing effects .

- Mitigation : Cross-validate using DFT calculations (e.g., Gaussian09) to compare experimental and theoretical spectra .

Q. What strategies improve the compound’s bioactivity in anticonvulsant or antimicrobial assays?

- Structure-activity relationship (SAR) insights :

-

Pyrazoline C-3 substitution : Thiophene enhances lipid solubility, improving blood-brain barrier penetration .

-

Oxadiazole moiety : 5-Methyl substitution increases electron-withdrawing effects, stabilizing receptor interactions .

- Experimental optimization :

-

In vivo models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for anticonvulsant screening .

-

MIC assays : Test against Gram-positive (S. aureus) and fungal (C. albicans) strains with varying substituents (e.g., chloro vs. methoxy groups) .

Modification Biological Impact Reference Thiophene at C-3 ↑ Anticonvulsant ED₅₀ (15 mg/kg) 4-Methoxyphenyl ↓ MIC (8 µg/mL vs. S. aureus)

Q. How can reaction byproducts be minimized during oxadiazole-indole coupling?

- Byproducts : Unreacted indole intermediates or over-oxidized oxadiazoles.

- Solutions :

- Use Pd/C or CuI catalysts for selective cross-coupling .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purify via column chromatography (SiO₂, gradient elution) to isolate the target compound .

Methodological Guidance

Q. What computational tools are recommended for docking studies targeting neurological receptors?

- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding energy calculations.

- Targets : GABA-A receptors (PDB ID: 6HUO) or sodium channels (PDB ID: 5XSY) .

- Parameters :

- Grid box centered on binding pockets (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

Q. How should researchers resolve low yields in pyrazoline cyclization?

- Issue : Incomplete cyclization due to steric hindrance from 4-methoxyphenyl groups.

- Fix :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.